3-(N-Boc-amino)-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Boc group (tert-butoxycarbonyl) is a commonly used protective group for amines in organic synthesis . The compound you’re asking about seems to be a pyridazine derivative with a Boc-protected amino group at the 3-position and a chlorine atom at the 6-position.
Synthesis Analysis
Boc-protected amines can be synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods exist for the synthesis of Boc-protected amines .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . X-ray crystallography studies of Boc-compounds have shown strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis
Boc-protected amines can be deprotected by mild acidolysis . They can also undergo reactions involving the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Boc-protected amines generally have good stability .Scientific Research Applications
Field
This application falls under the field of Organic Synthesis .
Summary of Application
“3-(N-Boc-amino)-6-chloropyridazine” is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Methods of Application
The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in N-Boc Protection
Field
This application falls under the field of Chemical Synthesis .
Summary of Application
“3-(N-Boc-amino)-6-chloropyridazine” is used in the N-Boc protection of amines under ultrasound irradiation . This process achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Methods of Application
The method involves the use of ultrasound irradiation for the N-Boc protection of amines . This process is carried out at room temperature and does not require any auxiliary substances .
Results or Outcomes
The method results in excellent isolated yield in a short reaction time .
Application in Decarboxylative Radical Addition
Field
This application falls under the field of Photochemical Catalysis .
Summary of Application
“3-(N-Boc-amino)-6-chloropyridazine” is used in the decarboxylative radical addition of N-Boc-amino acids to acrylonitrile .
Methods of Application
The method involves the use of DCN as a photochemical catalyst in the decarboxylative radical addition of N-Boc-amino acids to acrylonitrile .
Results or Outcomes
The highest yield of the product was achieved by addition of one equivalent of NaOH . This is a simple method, as DCN is the only photosensitizer used in the photoreaction .
Application in Green Synthesis
Field
This application falls under the field of Green Chemistry .
Summary of Application
“3-(N-Boc-amino)-6-chloropyridazine” is used in a green approach for the synthesis of Boc-protected amines under microwaves without using solvents and catalysts .
Methods of Application
The method involves the use of microwaves for the synthesis of Boc-protected amines . This process is carried out without the use of solvents and catalysts .
Results or Outcomes
This method is highly efficient and offers potential in different applications in organic transformations .
Application in Dual Protection of Amino Functions
Field
This application falls under the field of Chemical Synthesis .
Summary of Application
“3-(N-Boc-amino)-6-chloropyridazine” is used in dual protection of amino functions involving Boc . This process is important in the synthesis of multifunctional targets as amino functions often occur in this context .
Methods of Application
The method involves the use of Boc for the dual protection of amines and amides . This process is carried out under various conditions .
Results or Outcomes
This method is highly efficient and offers potential in different applications in organic transformations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(6-chloropyridazin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBVEUCBIBDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725496 |
Source
|
Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Boc-amino)-6-chloropyridazine | |
CAS RN |
1276056-86-0 |
Source
|
Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.